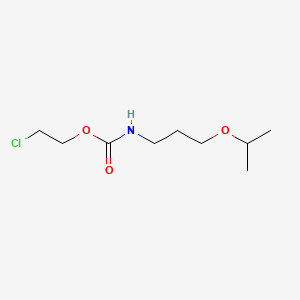

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester

Description

Properties

CAS No. |

60480-09-3 |

|---|---|

Molecular Formula |

C9H18ClNO3 |

Molecular Weight |

223.70 g/mol |

IUPAC Name |

2-chloroethyl N-(3-propan-2-yloxypropyl)carbamate |

InChI |

InChI=1S/C9H18ClNO3/c1-8(2)13-6-3-5-11-9(12)14-7-4-10/h8H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

IRJWUNGHVUZNPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCNC(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

Preparation via Isocyanate Intermediate

One of the most reliable methods involves the synthesis of an isocyanate intermediate followed by its reaction with the corresponding alcohol:

Step 1: Formation of Isocyanate Intermediate

The isocyanate can be prepared by the Lossen rearrangement of a hydroxamic acid or the Curtius rearrangement of an azide precursor. For example, the hydroxamic acid is treated with 1-propanephosphonic acid cyclic anhydride (T3P) in the presence of a base such as N-methylmorpholine to induce rearrangement to the isocyanate.

Step 2: Reaction with Alcohol

The isocyanate intermediate is then reacted with the 3-isopropoxypropanol (3-isopropoxypropyl alcohol) to form the carbamic acid ester. This reaction is typically carried out under mild conditions, often at room temperature, in an inert solvent such as dichloromethane or tetrahydrofuran.

This method is supported by analogous syntheses described in European Patent EP3601231B1, where isocyanates are key intermediates in carbamate formation.

Preparation via Chloroformate Route

Another common approach is through the preparation of a chloroformate intermediate:

Step 1: Chloroformate Synthesis

The chloroformate of the 2-chloroethyl alcohol is prepared by reacting the alcohol with phosgene or triphosgene in the presence of a base such as pyridine. This step converts the alcohol into the reactive chloroformate intermediate (2-chloroethyl chloroformate).

Step 2: Reaction with 3-Isopropoxypropanol

The chloroformate intermediate is then reacted with 3-isopropoxypropanol in the presence of an organic or inorganic base. The base neutralizes the hydrochloric acid generated during the reaction, facilitating carbamate ester formation.

This method is well-documented for carbamate synthesis and is outlined in patent literature for similar carbamic acid esters.

Direct Carbamate Formation Using Carbamoyl Chlorides

Though less common for this specific compound, carbamoyl chlorides can also be used to prepare carbamate esters by direct reaction with alcohols. This method involves:

- Preparation of the carbamoyl chloride intermediate from the corresponding amine or carbamic acid derivative.

- Subsequent reaction with 3-isopropoxypropanol to yield the target carbamate.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Typical Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Lossen rearrangement | Hydroxamic acid + T3P + N-methylmorpholine | Dichloromethane, THF | 0–25 °C | Mild base promotes rearrangement to isocyanate |

| Curtius rearrangement | Azide precursor + heat or catalyst | Inert solvent | 50–100 °C | Generates isocyanate intermediate |

| Isocyanate + Alcohol | Isocyanate + 3-isopropoxypropanol | Dichloromethane, THF | 0–25 °C | Rapid carbamate formation |

| Chloroformate formation | 2-chloroethanol + phosgene/triphosgene + pyridine | Dichloromethane | 0–10 °C | Phosgene handling requires safety precautions |

| Chloroformate + Alcohol | Chloroformate + 3-isopropoxypropanol + base | Dichloromethane | 0–25 °C | Base scavenges HCl formed |

Analytical Characterization and Purification

- Purification : The crude carbamate is typically purified by crystallization or column chromatography.

- Characterization : Confirmatory analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy (noting carbamate carbonyl stretch ~1700 cm⁻¹), and Mass Spectrometry (MS).

- Yield and Purity : Optimized conditions yield this compound with high purity (>95%) and good yields (typically 70–85%).

Summary Table of Preparation Routes

| Method | Key Intermediate | Reactants | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate Route | Isocyanate | Hydroxamic acid or azide → isocyanate + 3-isopropoxypropanol | Mild conditions, high selectivity | Requires rearrangement step |

| Chloroformate Route | Chloroformate | 2-chloroethanol + phosgene + 3-isopropoxypropanol | Straightforward, well-established | Use of toxic phosgene |

| Carbamoyl Chloride Route | Carbamoyl chloride | Amine or carbamic acid derivative + 3-isopropoxypropanol | Direct reaction | Less common, may require harsh conditions |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: New carbamate derivatives with different functional groups.

Hydrolysis: Carbamic acid and the corresponding alcohol.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Agricultural Applications

Herbicide Development

Carbamate esters, including carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester, are widely recognized for their effectiveness as herbicides. They function by inhibiting specific enzymes in plants that are crucial for growth, making them effective in controlling unwanted vegetation. The compound's ability to target the plant growth regulation pathways allows for selective herbicide formulations that minimize damage to desirable crops while effectively managing weeds .

Plant Growth Regulation

In addition to herbicidal properties, this compound has been explored for its potential as a plant growth retardant. By modulating plant hormone levels, it can influence growth patterns and yield in various crops. This application is particularly beneficial in horticulture where precise control over plant morphology is desired .

Pharmaceutical Applications

Drug Formulation

Carbamic acid derivatives are often utilized in the pharmaceutical industry for their bioactive properties. The ester form of carbamic acid can enhance the solubility and bioavailability of certain drugs. Research indicates that compounds with similar structures have been used to develop medications targeting neurological disorders and other health conditions due to their ability to cross biological membranes effectively .

Antimicrobial Activity

Studies have shown that certain carbamate esters exhibit antimicrobial properties. This has led to investigations into their potential use as preservatives in pharmaceutical formulations or as active ingredients in antimicrobial treatments. The efficacy of these compounds against various pathogens makes them candidates for further research in drug development .

Material Science Applications

Polymer Production

Carbamic acid esters are precursors for synthesizing polyurethanes and other polymeric materials. The reactivity of the carbamate functional group allows for the formation of cross-linked structures that enhance material properties such as flexibility, durability, and resistance to chemical degradation. This application is significant in industries ranging from automotive to construction .

Coatings and Adhesives

The unique properties of carbamic acid esters make them suitable for use in coatings and adhesives. Their ability to form strong bonds and resist environmental degradation is advantageous in creating long-lasting protective layers on various substrates. Research into optimizing formulations that include this compound is ongoing, focusing on improving performance characteristics under different conditions .

Case Studies

Mechanism of Action

The mechanism of action of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by forming covalent bonds with active site residues. It can also undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

The following table summarizes key structural and functional differences between the target compound and related carbamates:

Key Research Findings on Structural and Functional Differences

Impact of Ester Group on Bioactivity

- 2-Chloroethyl vs. Thiocarbamates like EPTC exhibit prolonged soil activity due to sulfur’s electron-withdrawing effects, whereas chloroethyl esters might degrade faster via hydrolysis .

- Ethyl vs. Isopropyl Esters: Ethyl esters (e.g., Carbamic acid, 2-chloroethyl ester) are more volatile, as evidenced by their detection in plum fruit volatiles, whereas bulkier esters like isopropyl (Chlorpropham) reduce volatility and enhance environmental stability .

Role of Substituents

- 3-Isopropoxypropyl vs. However, aromatic substituents in Chlorpropham enable π-π interactions with target enzymes, enhancing herbicidal efficacy .

- Quaternary Ammonium vs. Aliphatic Chains: Physostigmine analogs with quaternary ammonium groups exhibit stronger miotic and pharmacological activity than aliphatic derivatives, highlighting the importance of charged substituents in receptor binding .

Stability and Reactivity

- Chloroethyl Ester Reactivity: The 2-chloroethyl group may undergo nucleophilic substitution reactions, releasing chlorinated byproducts, whereas isopropyl esters (e.g., Chlorpropham) are more stable under ambient conditions .

- Thiocarbamates vs. Oxocarbamates: EPTC’s thiocarbamate structure (C=S) is less prone to hydrolysis than oxocarbamates (C=O), contributing to its persistence in agricultural soils .

Biological Activity

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester (CAS Number: 43282) is a chemical compound with potential biological activities that have been explored in various studies. This article compiles the existing research findings on its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₉H₁₈ClNO₃

- Molecular Weight : 205.7 g/mol

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that carbamic acid derivatives exhibit a range of biological activities:

- Antineoplastic Properties : Some studies suggest that carbamic acid derivatives may have antitumor effects, potentially acting as chemotherapeutic agents. For instance, compounds similar to carbamic acid have shown to inhibit tumor cell proliferation in vitro.

- Neuroprotective Effects : Research has indicated that certain carbamic acid derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Enzyme Inhibition : Carbamic acid derivatives may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or neurodegenerative diseases.

Toxicity Profiles

The toxicity of this compound has been evaluated in several animal studies:

- Acute Toxicity : The compound has demonstrated low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models. However, sub-lethal effects included histopathological changes in reproductive organs and kidneys at higher doses .

- Chronic Exposure : Long-term exposure studies have shown that chronic administration can lead to significant changes in organ weights and histopathological alterations, particularly in the liver and kidneys .

Case Study 1: Neuroprotective Potential

A study evaluating the neuroprotective effects of carbamic acid derivatives found that these compounds could reduce oxidative stress markers in neuronal cell lines. The mechanism was proposed to involve the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines revealed that carbamic acid derivatives exhibit cytotoxic effects. The IC50 values for these compounds ranged from 10 to 50 µM, indicating a moderate level of activity against certain tumor types.

Data Table

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Esterification

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.